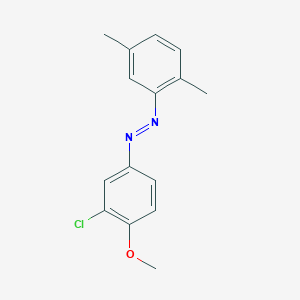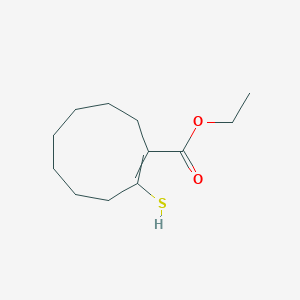
Ethyl 2-sulfanylcyclonon-1-ene-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-sulfanylcyclonon-1-ene-1-carboxylate is an organic compound belonging to the class of esters It features a cyclononene ring with a sulfanyl group and an ethyl ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-sulfanylcyclonon-1-ene-1-carboxylate typically involves the esterification of 2-sulfanylcyclonon-1-ene-1-carboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the esterification process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions where the sulfanyl group is oxidized to a sulfoxide or sulfone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-sulfanylcyclonon-1-ene-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl 2-sulfanylcyclonon-1-ene-1-carboxylate involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
- Ethyl 2-sulfanylcyclohex-1-ene-1-carboxylate
- Ethyl 2-sulfanylcyclooct-1-ene-1-carboxylate
- Ethyl 2-sulfanylcyclodec-1-ene-1-carboxylate
Comparison: Ethyl 2-sulfanylcyclonon-1-ene-1-carboxylate is unique due to its nine-membered ring structure, which imparts different steric and electronic properties compared to its six, eight, and ten-membered ring analogs. These differences can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for specific applications.
Eigenschaften
CAS-Nummer |
89745-62-0 |
|---|---|
Molekularformel |
C12H20O2S |
Molekulargewicht |
228.35 g/mol |
IUPAC-Name |
ethyl 2-sulfanylcyclononene-1-carboxylate |
InChI |
InChI=1S/C12H20O2S/c1-2-14-12(13)10-8-6-4-3-5-7-9-11(10)15/h15H,2-9H2,1H3 |
InChI-Schlüssel |
RIRYIUZXSAKCKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(CCCCCCC1)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![10-Methyl-10-azabicyclo[4.3.1]decan-8-one](/img/structure/B14396718.png)

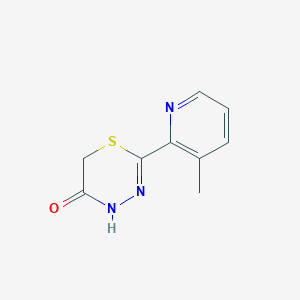
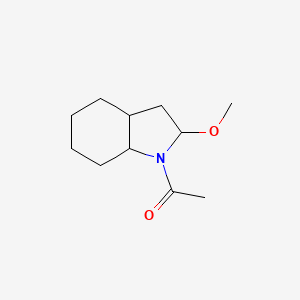
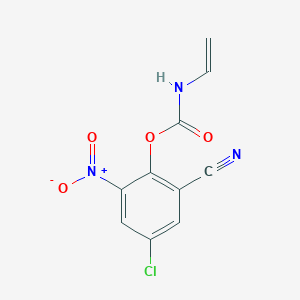
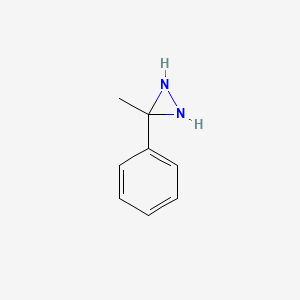
![(2E)-1-(4-Ethoxyphenyl)-2-[(2-nitrophenyl)imino]ethan-1-one](/img/structure/B14396757.png)
![5-[(Dimethylamino)methyl]oxolan-2-one](/img/structure/B14396762.png)
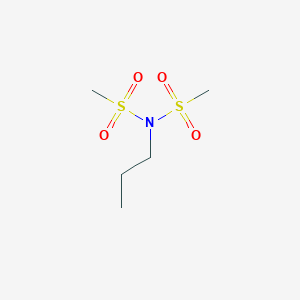
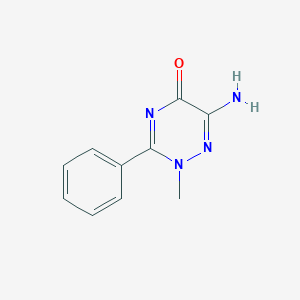
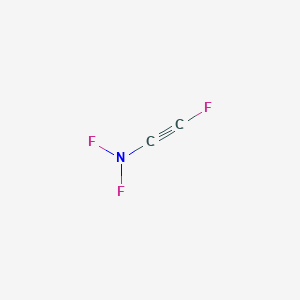
![({5-Methoxy-2-[(trimethylsilyl)ethynyl]phenyl}methoxy)(trimethyl)silane](/img/structure/B14396780.png)

